molecular formula C6H6ClNO B054664 2-Chloro-1-(1H-pyrrol-3-yl)ethanone CAS No. 122450-28-6

2-Chloro-1-(1H-pyrrol-3-yl)ethanone

Cat. No. B054664
CAS RN: 122450-28-6
M. Wt: 143.57 g/mol
InChI Key: HBJZSXDARRKBMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-(1H-pyrrol-3-yl)ethanone is an intermediate for the synthesis of 2-[4-(3-Pyrrolidinyl)1,3-thiazol-2yl]guanidine, which is a reagent used in biological studies as an antiulcer agent . It has a molecular weight of 143.57 and a molecular formula of C6H6ClNO .


Molecular Structure Analysis

The IUPAC Standard InChI for this compound is InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 . This indicates the connectivity of atoms in the molecule but does not provide information about its 3D structure.


Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 115-116 degrees Celsius .

Mechanism of Action

The mechanism of action of 2-Chloro-1-(1H-pyrrol-3-yl)ethanone is not specified in the search results .

Safety and Hazards

The compound is classified as dangerous with hazard statements H302, H315, H318, H335 indicating that it is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future directions of 2-Chloro-1-(1H-pyrrol-3-yl)ethanone are not explicitly mentioned in the search results .

properties

IUPAC Name

2-chloro-1-(1H-pyrrol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO/c7-3-6(9)5-1-2-8-4-5/h1-2,4,8H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJZSXDARRKBMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC=C1C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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